molecular formula C15H22O4S B14355422 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene CAS No. 90183-85-0

1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene

Cat. No.: B14355422
CAS No.: 90183-85-0
M. Wt: 298.4 g/mol
InChI Key: FGYPLMDHIUFKSJ-UHFFFAOYSA-N
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Description

1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a propoxy group, which is further substituted with a cyclopentanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenol with 3-bromopropyl cyclopentanesulfonate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropoxy)-3-(cyclopentanesulfonyl)benzene: Similar structure but with an amino group instead of a methoxy group.

    1-(3-bromopropoxy)-3-(cyclopentanesulfonyl)benzene: Similar structure but with a bromo group instead of a methoxy group.

Uniqueness

1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene is unique due to the presence of both a methoxy group and a cyclopentanesulfonyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

90183-85-0

Molecular Formula

C15H22O4S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(3-cyclopentylsulfonylpropoxy)-3-methoxybenzene

InChI

InChI=1S/C15H22O4S/c1-18-13-6-4-7-14(12-13)19-10-5-11-20(16,17)15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3

InChI Key

FGYPLMDHIUFKSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCS(=O)(=O)C2CCCC2

Origin of Product

United States

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